![molecular formula C19H14Cl2F3N5O2 B607828 GSK329 CAS No. 1268490-12-5](/img/no-structure.png)
GSK329
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Overview
Description
GSK329 is a potent and selective diarylurea inhibitor of the cardiac-specific kinase TNNI3K . It exhibits positive cardioprotective outcomes in the model of ischemia/reperfusion cardiac injury . It’s derived from the scaffold of the multi-kinase inhibitor sorafenib .
Molecular Structure Analysis
The molecular weight of GSK329 is 472.25 and its formula is C19H14Cl2F3N5O2 . The IUPAC name is 1-[3,5-dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-3-[3-(trifluoromethyl)phenyl]urea .Physical And Chemical Properties Analysis
GSK329 is a solid substance with a molecular weight of 472.3 and a molecular formula of C19H14Cl2F3N5O2 . It’s sparingly soluble in DMSO and slightly soluble in ethanol .Scientific Research Applications
Gene Set Enrichment Analysis (GSEA) : This method, as described by Subramanian et al. (2005), is used for interpreting genome-wide expression profiles. GSEA focuses on gene sets sharing common biological functions or regulations, which can be crucial in understanding the implications of compounds like GSK329 in gene expression and cancer research (Subramanian et al., 2005).
Graph Signal Processing (GSP) : Ortega et al. (2017) discuss GSP, a tool for processing data defined on irregular graph domains. This is relevant in analyzing biological data and might be applied in understanding the complex biological interactions of compounds like GSK329 (Ortega et al., 2017).
Genome Sequence Archive (GSA) : Chen et al. (2021) describe the GSA, a data repository for archiving raw sequence data. This resource is essential for managing huge sequence data, which could include information on compounds like GSK329 (Chen et al., 2021).
Gene Therapy for ADA-SCID : Aiuti et al. (2017) discuss the first marketing approval of an ex vivo gene therapy in Europe by GlaxoSmithKline (GSK). This is indicative of GSK's involvement in advanced therapy medicinal products, which might include research on compounds like GSK329 (Aiuti et al., 2017).
Glycogen Synthase Kinase-3 (GSK-3) : Woodgett (1990) discusses GSK-3, a protein-serine kinase involved in various regulatory proteins' control. Understanding GSK-3 is crucial for comprehending the broader family of GSK enzymes, which may include GSK329 (Woodgett, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
1268490-12-5 |
---|---|
Product Name |
GSK329 |
Molecular Formula |
C19H14Cl2F3N5O2 |
Molecular Weight |
472.24 |
IUPAC Name |
N-[3,5-Dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-N-[3-(trifluoromethyl)phenyl]-urea |
InChI |
InChI=1S/C19H14Cl2F3N5O2/c1-26-15-8-16(28-9-27-15)31-17-13(20)6-12(7-14(17)21)29(18(25)30)11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H2,25,30)(H,26,27,28) |
InChI Key |
XGLACLHGLLARQG-UHFFFAOYSA-N |
SMILES |
O=C(N)N(C1=CC(Cl)=C(OC2=NC=NC(NC)=C2)C(Cl)=C1)C3=CC=CC(C(F)(F)F)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK329; GSK-329; GSK 329; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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